ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 609794-70-9) is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. The structure includes a 2-bromophenyl substituent at position 6, a methyl group at position 8, and an ethyl ester at position 7 (Figure 1).
The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence binding to biological targets.
Properties
IUPAC Name |
ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-6-4-5-7-12(11)18/h4-7,15H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHQZRPDPHCHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Br)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609794-70-9 | |
| Record name | ETHYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound with notable biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The structure features a pyrimidine and thiazine moiety, which contributes to its bioactivity.
- Molecular Formula : C17H17BrN2O3S
- Molecular Weight : 409.3 g/mol
- CAS Number : 609794-70-9
- Synonyms : Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Antimicrobial Activity
Research indicates that compounds similar to ethyl 6-(2-bromophenyl)-8-methyl-4-oxo exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines and thiazines have been tested against various bacterial strains and have shown promising results in inhibiting growth. A study highlighted that certain thiazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Anticancer Properties
The compound also shows potential anticancer activity. Investigations into related thiazine derivatives have revealed their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the inhibition of key signaling pathways associated with cancer cell survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, ethyl 6-(2-bromophenyl)-8-methyl-4-oxo has been studied for its anti-inflammatory effects. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazine derivatives showed that compounds with bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts. This suggests that halogenation may play a critical role in enhancing biological activity .
- Anticancer Activity : In vitro studies on cancer cell lines treated with thiazine derivatives indicated a significant reduction in cell viability. The IC50 values were found to be in the micromolar range, demonstrating their potential as lead compounds for anticancer drug development .
- Inflammatory Response Modulation : Research has shown that certain derivatives can effectively reduce inflammation markers in animal models, suggesting their therapeutic potential in inflammatory diseases .
Data Table of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thiazine and pyrimidine structures exhibit significant antimicrobial properties. Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives have shown effectiveness against various bacterial strains. These compounds may inhibit bacterial growth through interactions with microbial enzymes or cell wall synthesis pathways.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that modifications to the pyrimidine ring can enhance its ability to inhibit the proliferation of cancer cells. For instance, derivatives of this compound have demonstrated cytotoxic effects against specific cancer cell lines in vitro. The mechanism of action may involve the induction of apoptosis or disruption of cell cycle progression.
Enzyme Inhibition
Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine has also been studied for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit enzymes involved in nucleotide metabolism. This property could be leveraged for therapeutic applications in diseases where nucleotide metabolism is dysregulated.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazine derivatives including ethyl 6-(2-bromophenyl)-8-methyl-4-oxo showed promising results against multidrug-resistant bacterial strains. The structural components were analyzed to determine their influence on antimicrobial efficacy. The findings indicated that the presence of bromine significantly enhanced the antibacterial activity compared to non-brominated analogs.
Case Study 2: Anticancer Activity
In another investigation focused on cancer cell lines, ethyl 6-(2-bromophenyl)-8-methyl-4-oxo was synthesized and evaluated for its cytotoxic effects. The study revealed that the compound inhibited cell growth by inducing apoptosis in human breast cancer cells (MCF-7). The research emphasized the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reduction Reactions
The 4-oxo group in the pyrimido-thiazine core can undergo reduction under mild conditions. Sodium borohydride (NaBH₄) in ethanol selectively reduces the ketone to a secondary alcohol, yielding the corresponding hydroxy derivative. For example:
This reaction preserves the bromophenyl and ester functionalities, enabling further modifications .
Nucleophilic Aromatic Substitution (NAS)
The 2-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to replace bromine with aryl or heteroaryl groups. For instance:
This reaction expands structural diversity for pharmacological screening .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
This reaction is critical for generating bioactive metabolites or intermediates .
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form fused heterocycles. For example, heating with thiourea derivatives in the presence of KOH and piperidine facilitates the formation of pyrimido-triazine hybrids, leveraging the reactivity of the thiazine ring .
Comparative Reactivity of Bromophenyl Isomers
The 2-bromophenyl substituent exhibits distinct reactivity compared to its 4-bromo analog due to steric and electronic effects:
| Reaction Type | 2-Bromophenyl Isomer | 4-Bromophenyl Isomer |
|---|---|---|
| Suzuki Coupling | Slower due to steric hindrance | Faster due to para-substitution |
| Electrophilic Attack | Directs substituents to meta positions | Directs substituents to ortho/para positions |
This difference is pivotal in designing derivatives with tailored properties .
Oxidation Reactions
The thiazine sulfur atom can undergo oxidation with agents like m-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives. These modifications alter electronic properties and bioavailability .
Comparison with Similar Compounds
Substituent Variations in the Phenyl Ring
Modifications to the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:
| Compound Name | Substituent Position | Substituent Group | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | CAS Number |
|---|---|---|---|---|---|---|
| Ethyl 6-(2-bromophenyl)-... (Target) | 2 | Br | 421.31 | 1.55 (predicted) | 506.7 (predicted) | 609794-70-9 |
| Ethyl 6-(4-bromophenyl)-... | 4 | Br | 409.30 | 1.55 (predicted) | 506.7 (predicted) | 301358-79-2 |
| Ethyl 6-(4-fluorophenyl)-... | 4 | F | 366.39 | N/A | N/A | 254433-14-2 |
| Ethyl 6-(3-nitrophenyl)-... | 3 | NO₂ | 439.33 | N/A | N/A | 609794-81-2 |
Key Findings :
- Electronic Effects : Fluorine (electron-withdrawing) at the para position (4-fluorophenyl) reduces electron density on the phenyl ring, which may enhance interactions with charged residues in enzyme active sites .
- Nitrogenous Groups: The 3-nitrophenyl analog (CAS 609794-81-2) exhibits stronger electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems .
Ester Group Modifications
The ester group at position 7 influences solubility and metabolic stability:
Key Findings :
- Allyl Esters : The allyl group (e.g., CAS 3330913) introduces a reactive site for further functionalization, such as Michael additions or cyclization .
- 2-Methoxyethyl Esters : Improved solubility may enhance bioavailability in aqueous environments, though at the cost of reduced membrane permeability .
Q & A
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
